2-Bromo-5-fluoro-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCCDIYCLMPSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-99-4 | |
| Record name | 2-bromo-5-fluoro-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Conversion from an Aniline Precursor Sandmeyer Reaction :a More Versatile and Often Preferred Route for Highly Substituted Aromatics Begins with an Aniline Precursor, Such As 2 Bromo 5 Fluoro 4 Methoxyaniline, Which is a Known Compound.benchchem.combldpharm.comthis Pathway Utilizes the Sandmeyer Reaction, a Reliable Method for Converting Aryl Amines into a Wide Range of Functional Groups.wikipedia.orgnih.gov
Total Synthesis Pathways and Optimizations
A plausible total synthesis pathway for this compound can be designed by strategically combining halogenation, functional group protection, and the key transformations described above. One logical route starts from a commercially available precursor like 4-fluoroaniline.
Proposed Synthetic Pathway:
Amine Protection: The synthesis begins with the protection of the highly activating amino group of 4-fluoroaniline, for example, through acetylation with acetic anhydride (B1165640) to form 4-fluoroacetanilide. This step moderates the reactivity of the ring and prevents polysubstitution in subsequent steps. libretexts.orggoogle.com
Nitration: The protected intermediate undergoes electrophilic nitration. The acetamido group directs the incoming nitro group primarily to the ortho position, yielding 4-fluoro-2-nitroacetanilide. google.com
Bromination: Subsequent bromination, likely directed by the acetamido and fluoro groups, would introduce a bromine atom. The precise regiochemistry would need to be carefully controlled.
Formation of the Aniline Precursor: A series of steps involving deprotection of the acetamido group, reduction of the nitro group to an amine, and introduction of the methoxy group (potentially via nucleophilic substitution of the nitro group on a related intermediate) would lead to the key intermediate, 2-bromo-5-fluoro-4-methoxyaniline.
Final Conversion to Carboxylic Acid: As detailed in section 2.5, this key aniline intermediate is then converted to the target carboxylic acid via the Sandmeyer reaction (diazotization, cyanation, and hydrolysis). libretexts.orgorganic-chemistry.org
Optimization Considerations:
Control of Regioselectivity: In each electrophilic substitution step (nitration, bromination), reaction conditions (temperature, solvent, reagent stoichiometry) must be precisely controlled to maximize the yield of the desired isomer.
Diazotization Stability: The diazotization reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. masterorganicchemistry.com
Purification: Chromatographic purification would likely be necessary at intermediate stages to isolate the desired products from isomeric byproducts, ensuring the purity of the final compound.
The table below outlines a potential multi-step synthesis, highlighting the key transformations and intermediates.
| Step | Starting Material | Key Reagent(s) | Intermediate Product | Key Transformation |
| 1 | 4-Fluoroaniline | Acetic Anhydride | 4-Fluoroacetanilide | Amine Protection |
| 2 | 4-Fluoroacetanilide | HNO₃ / H₂SO₄ | 4-Fluoro-2-nitroacetanilide | Electrophilic Nitration |
| 3 | (Further Intermediates) | Various | 2-Bromo-5-fluoro-4-methoxyaniline | Multiple Steps |
| 4 | 2-Bromo-5-fluoro-4-methoxyaniline | NaNO₂, HBr; then CuCN | 2-Bromo-5-fluoro-4-methoxybenzonitrile | Sandmeyer Reaction |
| 5 | 2-Bromo-5-fluoro-4-methoxybenzonitrile | H₃O⁺ / Heat | This compound | Nitrile Hydrolysis |
Novel Synthetic Routes and Reaction Conditions
While classical methods provide reliable pathways, modern organic synthesis offers innovative and potentially more efficient alternatives. These novel routes often involve transition-metal catalysis and can reduce the number of synthetic steps.
Palladium-Catalyzed Carbonylation: A powerful modern alternative for forming the carboxylic acid group is palladium-catalyzed carbonylation. researchgate.netgoogle.com This method can directly convert an aryl halide precursor, such as a hypothetical 1,4-dibromo-2-fluoro-5-methoxybenzene, into the corresponding benzoic acid. The reaction typically uses carbon monoxide (CO) gas as the C1 source, but recent advancements have introduced CO surrogates like formic acid or phenyl formate (B1220265) to avoid handling the toxic gas. organic-chemistry.orgyoutube.com More recently, methods using carbon dioxide (CO₂) as the carbonyl source have been developed, offering a greener approach. nih.gov This strategy could potentially shorten the synthesis by bypassing the aniline and nitrile intermediates.
C-H Activation/Carboxylation: Direct C-H activation is a cutting-edge field that aims to functionalize C-H bonds directly, thus streamlining synthesis. A hypothetical novel route could involve the direct carboxylation of a C-H bond on a 1-bromo-4-fluoro-2-methoxybenzene precursor. While synthetically challenging for a molecule with multiple substituents due to regioselectivity issues, this approach represents the most atom-economical and efficient strategy, avoiding pre-functionalized starting materials.
The following table summarizes the comparison between a classical and a novel synthetic approach.
| Feature | Classical Route (Sandmeyer) | Novel Route (Pd-Catalyzed Carbonylation) |
| Key Precursor | Substituted Aniline | Substituted Aryl Halide |
| Key Reagents | NaNO₂, CuCN, H₃O⁺ | Pd Catalyst, Ligand, CO or CO₂ source nih.gov |
| Number of Steps | Multiple (Diazotization, Cyanation, Hydrolysis) | Typically a single step from aryl halide |
| Conditions | Low temperatures for diazotization; often harsh hydrolysis | Mild reaction conditions nih.gov |
| Advantages | Reliable, well-understood, avoids harsh oxidation | High functional group tolerance, shorter route |
| Disadvantages | Multi-step, uses toxic cyanide, unstable intermediates | Requires expensive metal catalyst and ligands |
Chemical Reactivity and Transformation Chemistry of 2 Bromo 5 Fluoro 4 Methoxybenzoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and reduction. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible, and the use of excess alcohol drives the equilibrium toward the formation of the ester. libretexts.org
Alternatively, milder, non-acidic conditions can be employed. N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of substituted benzoic acids. nih.gov This metal-free method is tolerant of various functional groups and offers a simple synthetic procedure. nih.gov
Below are representative examples of esterification reactions starting from 2-Bromo-5-fluoro-4-methoxybenzoic acid.
| Reactant 2 (Alcohol) | Reagents/Catalyst | Conditions | Product |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 2-bromo-5-fluoro-4-methoxybenzoate |
| Ethanol | HCl (catalytic) | Reflux | Ethyl 2-bromo-5-fluoro-4-methoxybenzoate |
| Benzyl (B1604629) Alcohol | N-bromosuccinimide (NBS) | 70 °C | Benzyl 2-bromo-5-fluoro-4-methoxybenzoate |
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation is fundamental in peptide synthesis and the creation of many pharmaceuticals. Direct reaction between a carboxylic acid and an amine is typically unfavorable and requires high temperatures. Therefore, coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or aminium salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.combachem.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which then readily reacts with the amine to form the desired amide under mild conditions. sigmaaldrich.com
The following table illustrates potential amidation reactions of this compound.
| Reactant 2 (Amine) | Coupling Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Aniline (B41778) | HBTU | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | N-phenyl-2-bromo-5-fluoro-4-methoxybenzamide |
| Piperidine | PyBOP | DIPEA | DMF | (2-Bromo-5-fluoro-4-methoxyphenyl)(piperidin-1-yl)methanone |
| Benzylamine | HATU | DIPEA | DMF | N-benzyl-2-bromo-5-fluoro-4-methoxybenzamide |
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. sci-hub.seycdehongchem.com
Potent hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), are highly effective for this conversion. sci-hub.seresearchgate.net These reagents readily reduce carboxylic acids to the corresponding benzyl alcohols rapidly and often in high yield. researchgate.netprepchem.com The halogen substituents on the aromatic ring are typically stable under these reducing conditions. stackexchange.com
| Reducing Agent | Solvent | Conditions | Product |
|---|---|---|---|
| Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to Room Temp | (2-Bromo-5-fluoro-4-methoxyphenyl)methanol |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp | (2-Bromo-5-fluoro-4-methoxyphenyl)methanol |
Reactivity of the Bromine Substituent in Cross-Coupling Reactions
The carbon-bromine (C-Br) bond on the aromatic ring is a key site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov The bromine atom of this compound can serve as the electrophilic partner in this coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at this position. researchgate.net
| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Fluoro-4-methoxy-[1,1'-biphenyl]-2-carboxylic acid |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 5-Fluoro-4-methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid |
| Thiophen-2-ylboronic acid | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 5-Fluoro-4-methoxy-2-(thiophen-2-yl)benzoic acid |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for preparing anilines and other arylamine derivatives. wikipedia.org The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is crucial and often depends on the specific substrates being coupled. The bromine atom of this compound is an excellent substrate for this transformation, enabling the introduction of primary and secondary amines.
| Amine | Palladium Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 5-Fluoro-4-methoxy-2-(morpholino)benzoic acid |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Dioxane | 5-Fluoro-4-methoxy-2-(phenylamino)benzoic acid |
| n-Butylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 2-(Butylamino)-5-fluoro-4-methoxybenzoic acid |
Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Couplings
Beyond the more common Suzuki, Heck, and Sonogashira reactions, the aryl bromide moiety of this compound serves as a versatile handle for various other transition metal-catalyzed coupling reactions. The carbon-bromine bond is the primary site of reactivity for oxidative addition to a low-valent metal catalyst, such as palladium(0), a critical step in these transformations. nih.govacs.org The carbon-fluorine bond, due to its high bond dissociation energy, remains inert under typical palladium-catalyzed conditions. acs.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro and carboxylic acid groups can influence the efficiency of the catalytic cycle.
Ullmann Condensation: A classic copper-catalyzed reaction, the Ullmann condensation can be employed to form carbon-carbon or carbon-heteroatom bonds. nsf.govorganic-chemistry.org For this compound, this could involve self-coupling to form a biphenyl (B1667301) derivative or reaction with alcohols, thiols, or amines to introduce new functional groups at the C2 position. The reaction typically requires high temperatures.
C-H Activation/Functionalization: While the C-Br bond is the most common reaction site, modern catalysis offers possibilities for direct C-H activation. mdpi.comnih.gov The directing effect of the carboxylic acid group could potentially be harnessed to functionalize the C3 position, although this would compete with the more facile reactions at the C-Br bond.
| Reaction Type | Coupling Partner | Potential Product Type | Primary Reactive Site |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Aryl Amine | C2-Br |
| Ullmann Condensation | Alcohol (ROH) | Aryl Ether | C2-Br |
| Chan-Lam Coupling | Boronic Acid (RB(OH)₂) with N- or O-nucleophiles | Aryl Amine/Ether | C2-Br |
Reactivity of the Fluorine Substituent and its Electronic Influence
The fluorine atom at the C5 position significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. nih.gov Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, opposing electron-donating resonance effect (+R). libretexts.org
While the C-F bond is generally robust and unreactive in transition metal-catalyzed cross-coupling reactions, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity is, however, less pronounced than that of a nitro group in a similar position but can be achieved under forcing conditions or with highly activated nucleophiles. In the context of SNAr, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, which can accelerate the initial nucleophilic attack—often the rate-determining step. youtube.com
Electrophilic Aromatic Substitution Reactions on the Halogenated Methoxybenzoic Acid Core
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing and activating/deactivating effects of the four substituents. libretexts.orgucalgary.ca The outcome of such reactions is a delicate balance between these competing influences.
-OCH₃ (Methoxy group): A strongly activating, ortho, para-directing group due to its powerful +R effect.
-Br and -F (Halogens): Deactivating groups due to their strong -I effect, but ortho, para-directing because of their +R effect. libretexts.org
-COOH (Carboxylic acid group): A strongly deactivating, meta-directing group due to its -I and -R effects. fiveable.me
The most powerful activating group, the methoxy group at C4, will exert the strongest influence on the position of an incoming electrophile. youtube.com It directs towards its ortho positions (C3 and C5). The C5 position is already substituted with fluorine. The C3 position is the only open site on the ring. The carboxylic acid at C1 directs an incoming electrophile to its meta positions (C3 and C5). The bromine at C2 and fluorine at C5 direct to their respective ortho and para positions, which are all already substituted.
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -COOH | C1 | Deactivating (-I, -R) | meta (to C3, C5) |
| -Br | C2 | Deactivating (-I, +R) | ortho, para (to C3, C6 - blocked) |
| -OCH₃ | C4 | Activating (+R, -I) | ortho, para (to C3, C5) |
| -F | C5 | Deactivating (-I, +R) | ortho, para (to C4, C6 - blocked) |
Predicted outcome: Electrophilic attack, if successful, would preferentially occur at the C3 position .
Nucleophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly due to the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.govlibretexts.org Both the bromine and fluorine atoms are potential leaving groups.
The reaction proceeds via a two-step addition-elimination mechanism. juniperpublishers.com A nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents, particularly the carboxylic acid group. In the second step, the leaving group is expelled to restore aromaticity.
The relative reactivity of the C-Br versus C-F bond as the site of substitution depends on the reaction conditions.
Leaving Group Ability: Bromide is generally a better leaving group than fluoride (B91410) in terms of bond strength and stability of the resulting anion.
Activation of the Ring: The high electronegativity of fluorine makes the C5 position more electrophilic and thus more susceptible to initial nucleophilic attack. If the attack is the rate-determining step, substitution at C5 might be favored. youtube.com
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a powerful transformation for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org For this compound, this reaction offers a regioselective pathway to functionalization.
The carbon-bromine bond is significantly more susceptible to exchange than the carbon-fluorine bond. wikipedia.orgprinceton.edu Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (e.g., -78 °C) in an ethereal solvent, will lead to a rapid and selective bromine-lithium exchange. nih.govharvard.edu This process generates a new organolithium species, 5-fluoro-2-lithio-4-methoxybenzoic acid (after acidic workup).
The presence of the acidic proton on the carboxylic acid group must be considered. Typically, two equivalents of the organolithium reagent are required: the first to deprotonate the carboxylic acid, and the second to perform the halogen exchange.
The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the C2 position.
Potential Quenching Electrophiles:
Carbon dioxide (CO₂): Followed by acidification, would re-form the starting carboxylic acid (a control experiment).
Aldehydes or Ketones: To form secondary or tertiary alcohols.
N,N-Dimethylformamide (DMF): To introduce an aldehyde group.
Alkyl halides: To install an alkyl group.
Regioselectivity and Chemoselectivity in Complex Transformations
The presence of multiple functional groups and reactive sites on this compound makes regioselectivity and chemoselectivity critical considerations in its synthetic transformations. The choice of reagents and reaction conditions can be tailored to target a specific site while leaving others intact.
Key points of selectivity:
C-Br vs. C-F: In transition metal-catalyzed cross-couplings and metal-halogen exchange reactions, the C-Br bond is selectively targeted over the much stronger C-F bond. nih.govwikipedia.org
Aromatic Halogens vs. Carboxylic Acid: The carboxylic acid group can be esterified or converted to an amide under conditions that would not affect the aryl halides. Conversely, organometallic reactions like Grignard formation or metal-halogen exchange will react with the acidic proton of the carboxyl group before interacting with the C-Br bond. youtube.commiracosta.edu
Electrophilic vs. Nucleophilic Substitution: Electrophilic substitution is directed to the sole C-H bond at the C3 position but is likely to be slow. Nucleophilic substitution targets the halogen-bearing carbons (C2 and C5). The reaction pathways are thus spatially distinct and mechanistically different.
By carefully selecting the reaction type, one can achieve highly selective modifications of this polysubstituted aromatic core. For instance, a palladium-catalyzed amination will selectively modify the C2 position, while a subsequent nucleophilic aromatic substitution under more forcing conditions could potentially replace the fluorine at C5.
| Reactive Site | Position | Favored Reaction Type(s) | Notes on Selectivity |
|---|---|---|---|
| -COOH | C1 | Acid-base chemistry, Esterification | Most acidic site; will react first with organometallics. |
| C-Br Bond | C2 | Metal-Halogen Exchange, Cross-Coupling | Highly selective over the C-F bond. |
| C-H Bond | C3 | Electrophilic Aromatic Substitution | Sterically accessible but electronically deactivated ring. |
| C-F Bond | C5 | Nucleophilic Aromatic Substitution | Requires forcing conditions; unreactive to cross-coupling. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For the structural analysis of 2-bromo-5-fluoro-4-methoxybenzoic acid, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments provides a comprehensive map of the molecule's atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid group—results in a unique electronic environment for each proton, leading to characteristic chemical shifts and coupling patterns.
The aromatic region is expected to show two signals corresponding to the two protons on the benzene ring. The proton at the C6 position is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom at C5. Similarly, the proton at the C3 position is expected to be a doublet, also due to coupling with the fluorine at C5, though with a different coupling constant.
The methoxy group protons (-OCH₃) will likely appear as a sharp singlet, as they are not coupled to any other protons. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.70 | d | ~4-5 Hz (⁴JH-F) |
| H-6 | 7.10 - 7.30 | d | ~8-10 Hz (³JH-F) |
| -OCH₃ | 3.90 - 4.10 | s | N/A |
| -COOH | 10.0 - 13.0 | br s | N/A |
Note: Predicted values are based on analogous compounds and may vary with solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing effects of the substituents. The carbon atoms directly bonded to electronegative atoms (bromine, fluorine, and oxygen) will be significantly deshielded and appear at higher chemical shifts.
Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling), providing additional structural information. The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |
| C-1 (C-COOH) | 120 - 125 | ~5-10 Hz (³JC-F) |
| C-2 (C-Br) | 110 - 115 | ~20-25 Hz (²JC-F) |
| C-3 | 118 - 122 | ~5-10 Hz (³JC-F) |
| C-4 (C-OCH₃) | 150 - 155 | ~10-15 Hz (²JC-F) |
| C-5 (C-F) | 155 - 160 | ~240-260 Hz (¹JC-F) |
| C-6 | 115 - 120 | ~20-25 Hz (²JC-F) |
| -COOH | 165 - 170 | ~2-5 Hz (⁴JC-F) |
| -OCH₃ | 55 - 60 | N/A |
Note: Predicted values are based on analogous compounds and may vary with solvent and experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The multiplicity of the signal will be a doublet of doublets due to coupling with the two neighboring aromatic protons (H-6 and H-3).
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, a cross-peak between the H-3 and H-6 protons would not be expected due to the large number of bonds separating them, but their coupling to the fluorine atom would be evident in the ¹H and ¹⁹F spectra.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this molecule, an HSQC spectrum would show correlations between H-3 and C-3, H-6 and C-6, and the methoxy protons with the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methoxy protons to C-4, H-3 to C-1, C-2, and C-5, and H-6 to C-2, C-4, and C-5. These correlations are critical for confirming the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₆BrFO₃), the exact mass can be calculated based on the precise masses of its constituent isotopes. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Calculated Exact Masses for Isotopologues of this compound
| Molecular Formula | Isotopologue | Calculated Exact Mass (m/z) |
| C₈H₆⁷⁹BrFO₃ | [M+H]⁺ | 248.9560 |
| C₈H₆⁸¹BrFO₃ | [M+H]⁺ | 250.9540 |
| C₈H₅⁷⁹BrFO₃ | [M-H]⁻ | 246.9411 |
| C₈H₅⁸¹BrFO₃ | [M-H]⁻ | 248.9391 |
Note: These values represent the expected exact masses for the protonated and deprotonated molecular ions.
By combining the detailed information from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved. The interplay of 1D and 2D NMR provides the connectivity map, while HRMS confirms the elemental composition, together offering a powerful approach to molecular characterization.
Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electrospray ionization (ESI) is a common method to generate gas-phase ions.
The fragmentation of the molecular ion of this compound is expected to follow pathways characteristic of substituted benzoic acids. Key fragmentation steps would likely involve the loss of the carboxyl group, the methoxy group, and the bromine atom. The presence of both bromine (with its characteristic isotopic pattern of 79Br and 81Br) and fluorine would result in distinctive isotopic signatures for the fragment ions, aiding in their identification.
Predicted mass spectrometry data for various adducts of the parent molecule have been calculated. uni.lu These predictions are crucial for identifying the molecular ion peak in an experimental spectrum.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 248.95571 |
| [M+Na]⁺ | 270.93765 |
| [M-H]⁻ | 246.94115 |
| [M+NH₄]⁺ | 265.98225 |
A plausible fragmentation pathway for the [M+H]⁺ ion would initiate with the loss of a water molecule (H₂O) from the carboxylic acid group, followed by the elimination of carbon monoxide (CO). Subsequent fragmentation could involve the cleavage of the C-Br bond or the loss of a methyl radical from the methoxy group. Analysis of the relative abundances of these fragment ions in an experimental mass spectrum would provide valuable insights into the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
The spectrum would be dominated by absorptions corresponding to the carboxylic acid, the aromatic ring, the C-Br, C-F, and C-O bonds.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching |
| C=O (Carboxylic acid) | 1710-1680 | Stretching |
| C=C (Aromatic ring) | 1600-1450 | Stretching |
| C-O (Carboxylic acid and ether) | 1320-1210 and 1275-1200 | Stretching |
| C-F (Aryl fluoride) | 1250-1100 | Stretching |
| O-H (Carboxylic acid) | 950-910 (broad) | Out-of-plane bending |
| C-Br | 680-515 | Stretching |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer that is likely to be present in the solid state. The precise position of the C=O stretching vibration can be influenced by the electronic effects of the substituents on the aromatic ring.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for analyzing non-polar bonds and symmetric vibrations. An experimental Raman spectrum for this compound is not available in the reviewed literature, but the expected Raman shifts can be inferred from the analysis of similar benzoic acid derivatives. ias.ac.inresearchgate.net
The Raman spectrum would exhibit characteristic bands for the aromatic ring, the carboxylic acid group, and the various substituents.
Table 3: Predicted Raman Shifts for this compound
| Functional Group / Moiety | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| C=O (Carboxylic acid) | 1680-1640 | Stretching |
| Aromatic Ring | 1615-1590 | Ring stretching |
| Aromatic Ring | ~1000 | Ring breathing mode |
| C-F | 1250-1100 | Stretching |
| C-Br | 680-515 | Stretching |
The symmetric "ring breathing" mode of the benzene ring typically gives a strong signal in the Raman spectrum and its position can be sensitive to the nature and position of the substituents. ias.ac.in The C=O stretching vibration in the Raman spectrum is also a key diagnostic band.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and halogen bonding, in the crystal lattice of this compound.
While no specific crystal structure data for this compound was found in the searched literature, the analysis of crystal structures of similar compounds, such as benzoic acid and its derivatives, suggests that the molecules would likely form centrosymmetric dimers in the solid state. researchgate.net These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two molecules.
The planarity of the benzoic acid moiety could be influenced by the steric hindrance of the ortho-bromo substituent. The fluorine and methoxy substituents would also play a role in the crystal packing through dipole-dipole interactions and potentially weak C-H···F and C-H···O hydrogen bonds. A detailed X-ray crystallographic study would be necessary to confirm these structural features and to determine the precise packing arrangement in the solid state.
Computational Chemistry and Theoretical Studies of 2 Bromo 5 Fluoro 4 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 2-Bromo-5-fluoro-4-methoxybenzoic acid, these methods elucidate its fundamental properties, from its three-dimensional shape to its spectroscopic signature.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Theoretical studies on substituted benzoic acids often employ the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov The geometry optimization process calculates the potential energy of the molecule for various atomic arrangements, systematically finding the structure with the lowest energy, which corresponds to the most stable conformation at 0 Kelvin.
The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this compound, calculations would reveal the planarity of the benzene (B151609) ring and the relative orientations of the carboxyl, methoxy (B1213986), bromo, and fluoro substituents. The intramolecular interactions, such as potential hydrogen bonding between the carboxylic hydrogen and the oxygen of the methoxy group, can also be assessed.
Table 1: Predicted Geometrical Parameters for this compound The following data is illustrative and based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similarly substituted benzoic acid derivatives.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.91 Å |
| C-F | 1.35 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C=O (carboxyl) | 1.22 Å | |
| C-O (carboxyl) | 1.36 Å | |
| O-H (carboxyl) | 0.97 Å | |
| C-O (methoxy) | 1.37 Å | |
| Bond Angle | C-C-Br | 121.5° |
| C-C-F | 119.0° | |
| O=C-O (carboxyl) | 123.0° |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be distributed over the carboxylic acid group and the benzene ring, indicating these are the primary sites for electron donation and acceptance, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies Illustrative data based on DFT calculations for analogous aromatic compounds.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 eV | Highest Occupied Molecular Orbital |
| LUMO | -1.72 eV | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.13 eV | LUMO - HOMO |
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the optimized geometry and are based on the second derivative of the energy with respect to atomic displacements. The results provide the frequencies of the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.
By comparing the calculated vibrational frequencies with experimentally obtained FT-IR and FT-Raman spectra, a detailed assignment of the spectral bands can be achieved. nih.govnih.gov For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, aromatic C-H and C-C stretching modes, and vibrations corresponding to the C-Br, C-F, and C-O bonds. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
Table 3: Predicted Major Vibrational Frequencies and Assignments Frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and other theoretical approximations.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3500 | O-H stretch | Carboxylic Acid |
| ~3080 | C-H stretch | Aromatic Ring |
| ~2950 | C-H stretch | Methoxy Group |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid / Methoxy |
| ~1180 | C-F stretch | Fluoro Group |
| ~650 | C-Br stretch | Bromo Group |
Reactivity Descriptors and Reaction Pathway Modeling
Beyond static properties, computational chemistry can model the dynamic behavior of molecules, predicting how and where they will react. This involves analyzing the molecule's electronic surface and modeling the energetic changes during a chemical transformation.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. dntb.gov.ua It is an effective tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack.
Green and yellow regions represent intermediate or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen of the carboxylic acid group, making it a primary site for protonation or interaction with electrophiles. The fluorine atom would also contribute to a region of negative potential. The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the most likely site for deprotonation and nucleophilic attack.
Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products, through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a critical parameter that determines the reaction rate.
For this compound, such modeling could be applied to key transformations like esterification of the carboxylic acid, nucleophilic aromatic substitution, or decarboxylation. By calculating the activation energy barriers for different potential pathways, chemists can predict which reactions are kinetically favorable. For example, modeling the esterification reaction would involve calculating the energy profile as an alcohol molecule approaches and reacts with the carboxyl group, allowing for the identification of the rate-determining step and the optimization of reaction conditions. While specific studies on this molecule are not widely available, the methodology is a standard and powerful tool in computational organic chemistry for understanding reaction mechanisms.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations serve as powerful computational tools for exploring the conformational landscape and dynamic behavior of molecules. For a substituted benzene derivative like this compound, these methods can provide significant insights into its structural flexibility and intermolecular interactions.
Applications As a Versatile Synthetic Building Block and Intermediate
Utility in Materials Science for Functional Organic Compounds
Monomers for Polymer Synthesis
The structure of 2-Bromo-5-fluoro-4-methoxybenzoic acid lends itself to application as a monomer in the synthesis of specialty polymers. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then undergo polymerization. For instance, it can be transformed into an acyl chloride or activated ester and subsequently reacted with diols or diamines in polycondensation reactions to form polyesters or polyamides, respectively.
The bromine and fluorine atoms on the aromatic ring are significant for tailoring polymer properties. The presence of halogens can enhance thermal stability, flame retardancy, and chemical resistance. Furthermore, the bromine atom provides a reactive site for post-polymerization modification through reactions like Suzuki or Stille cross-coupling, allowing for the introduction of new functional groups along the polymer backbone. This can be used to fine-tune the optical or electronic properties of the resulting material.
Below is a table illustrating a hypothetical polycondensation reaction involving a derivative of this compound.
| Monomer A | Monomer B | Polymer Type | Potential Properties |
| 2-Bromo-5-fluoro-4-methoxybenzoyl chloride | Ethane-1,2-diol | Polyester | Enhanced thermal stability, potential for cross-linking |
| This compound | Benzene-1,4-diamine | Polyamide | High tensile strength, chemical resistance |
Building Blocks for Advanced Organic Materials
The highly functionalized nature of this compound makes it an attractive precursor for advanced organic materials, particularly those with applications in electronics and photonics. The substituted benzene (B151609) ring can serve as a core component in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
In the context of liquid crystals, the rigid benzoic acid core can be incorporated into larger, anisotropic molecules (mesogens). The strategic placement of the fluoro, bromo, and methoxy (B1213986) groups can influence the molecule's dipole moment and polarizability, which are critical factors in determining the phase behavior and electro-optical properties of the resulting liquid crystalline material.
For applications in organic electronics, the compound can be used in multi-step syntheses to construct larger conjugated systems. The bromine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions, enabling the extension of the π-system by coupling it with other aromatic or vinylic building blocks. The fluorine and methoxy groups can be used to modulate the HOMO/LUMO energy levels of the final material, which is crucial for optimizing charge injection/transport properties and device efficiency.
| Material Class | Role of this compound | Key Functional Groups | Resulting Property |
| Liquid Crystals | Core structural unit | Carboxylic acid, aromatic ring | Anisotropy, defined melting points |
| OLED Materials | Intermediate for emitter or host synthesis | Bromo group (for cross-coupling) | Tunable electronic energy levels |
| OPV Materials | Precursor for donor or acceptor molecules | Fluoro, Methoxy groups | Optimization of band gap |
Development of Chemical Probes for Mechanistic Investigations
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. This compound possesses several features that make it a suitable scaffold for the development of such probes.
The carboxylic acid group can be used as a handle to attach linkers, reporter tags (like fluorophores), or reactive groups for covalent labeling of the target protein. The aromatic core itself can serve as a recognition element, fitting into specific binding pockets of enzymes or receptors. The bromine atom is particularly valuable as it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. Furthermore, the bromine can be replaced with a radiolabel, such as Br-76 or Br-77, for use in positron emission tomography (PET) imaging.
The fluorine atom can also enhance binding affinity through interactions with the target protein and can be useful for ¹⁹F NMR studies to monitor binding events. The combination of these functionalities allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Role in Expanding the Scope of Organic Synthesis
Poly-functionalized aromatic compounds like this compound are instrumental in expanding the toolkit of synthetic organic chemists. The presence of multiple, differentially reactive sites on a single molecule allows for complex and efficient synthetic strategies.
The bromine atom can be selectively targeted in a variety of cross-coupling reactions. For instance, it can undergo Suzuki coupling with boronic acids, Stille coupling with organostannanes, or Buchwald-Hartwig amination with amines, all while leaving the other functional groups intact under appropriate conditions. This allows for the sequential and controlled construction of highly complex molecular architectures.
Furthermore, the positions of the substituents can direct further electrophilic aromatic substitution reactions. The interplay between the activating methoxy group and the deactivating halogen and carboxyl groups can lead to highly regioselective outcomes that might be difficult to achieve otherwise. The carboxylic acid can also be used as a directing group in certain C-H activation reactions, enabling functionalization of the adjacent C-H bond. These unique reactivity patterns make such molecules valuable for developing novel synthetic methodologies and for the total synthesis of complex natural products and pharmaceuticals.
Future Research Directions and Emerging Paradigms
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through waste prevention, atom economy, and the use of safer chemicals and processes. wjpmr.combrazilianjournals.com.brbrazilianjournals.com.br Future research on the synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic acid will undoubtedly focus on developing more sustainable and greener routes.
One promising avenue is the exploration of biocatalytic halogenation . Flavin-dependent halogenases (FDHs) are enzymes that can regioselectively install halogen atoms onto aromatic rings under mild, aqueous conditions, offering a green alternative to traditional bromination methods that often use hazardous reagents like elemental bromine. nih.govmdpi.comresearchgate.netresearchgate.net Research could focus on identifying or engineering FDHs that can selectively brominate the C2 position of a 3-fluoro-4-methoxybenzoic acid precursor. This approach would offer high regioselectivity and avoid the use of harsh reagents and solvents. port.ac.uk The development of such enzymatic processes would represent a significant step towards a more sustainable synthesis of this key intermediate.
Another key area of green chemistry is the development of photocatalytic methods . Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations under mild conditions. Future work could explore the direct C-H functionalization of a 5-fluoro-4-methoxybenzoic acid precursor, using light to drive the regioselective bromination, potentially avoiding the need for directing groups and harsh reagents.
The table below summarizes potential green chemistry approaches for the synthesis of precursors to this compound.
| Green Chemistry Approach | Precursor Molecule | Potential Advantages |
| Biocatalytic Halogenation | 3-Fluoro-4-methoxybenzoic acid | High regioselectivity, mild aqueous conditions, reduced hazardous waste. |
| Photocatalytic C-H Bromination | 5-Fluoro-4-methoxybenzoic acid | Direct functionalization, mild reaction conditions, potential for high atom economy. |
Flow Chemistry and Continuous Manufacturing Protocols
Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. rsc.orgchimia.chkth.se The application of flow chemistry to the synthesis of this compound and its derivatives is a significant area for future research.
Given that halogenation reactions are often highly exothermic, performing the bromination step in a continuous flow microreactor would allow for superior temperature control, minimizing the formation of byproducts and enhancing the safety of the process. rsc.org Microreactors, with their high surface-area-to-volume ratio, enable rapid heat dissipation, making them ideal for handling energetic reactions. acs.orgresearchgate.net A notable example of a related process is the continuous flow synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key building block for the anticancer drug osimertinib. nih.gov This process demonstrates the feasibility and benefits of using microreactors for the continuous and safe synthesis of highly functionalized aromatic compounds. nih.govresearchgate.net
Future research could focus on developing a fully integrated continuous flow process for the synthesis of this compound, starting from readily available precursors. This could involve a multi-step sequence where each reaction is performed in a dedicated flow module, with in-line purification and analysis.
| Flow Chemistry Application | Reaction Step | Key Advantages |
| Continuous Bromination | Bromination of a substituted benzoic acid precursor | Enhanced safety, superior temperature control, improved yield and selectivity. |
| Multi-step Continuous Synthesis | Complete synthesis from starting materials | Reduced footprint, potential for automation, on-demand production. |
Asymmetric Synthesis and Chiral Derivatization
While this compound itself is achiral, it can be a crucial starting material for the synthesis of chiral molecules, particularly those of pharmaceutical interest. Future research will likely focus on the development of methods for its asymmetric derivatization.
One approach is the diastereoselective functionalization of the carboxylic acid group with a chiral auxiliary. This would create a chiral intermediate that could then undergo further stereocontrolled transformations at other positions on the aromatic ring or through cross-coupling at the bromine atom.
Another important area is the use of this compound in the synthesis of chiral ligands for asymmetric catalysis. The unique electronic and steric properties imparted by the fluoro and methoxy (B1213986) substituents could lead to the development of novel ligands with enhanced enantioselectivity in a variety of catalytic reactions.
Furthermore, while the parent molecule is achiral, derivatives of it could be chiral. For such cases, chiral resolution techniques would be important. This could involve the formation of diastereomeric salts with a chiral amine, followed by separation through crystallization or chromatography.
Development of Novel Catalytic Systems for Enhanced Reactivity
The bromine atom in this compound is a key handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. Future research will focus on developing novel catalytic systems to enhance the reactivity and expand the scope of these transformations.
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov However, the electron-rich nature of the aromatic ring in this compound, due to the methoxy group, can sometimes make oxidative addition to the palladium catalyst challenging. Therefore, the development of new, highly active palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands will be crucial for achieving high efficiency in these coupling reactions. rsc.orgchemistryviews.orgnih.govresearchgate.net
Beyond palladium, research into alternative metal catalysts , such as those based on nickel or copper, could provide more cost-effective and sustainable options for cross-coupling reactions. These metals often exhibit different reactivity profiles and can be advantageous for specific transformations.
Another exciting frontier is the use of photoredox catalysis for the functionalization of the C-H bonds of the aromatic ring. anr.fr This would allow for the direct introduction of new functional groups without the need for pre-functionalization, offering a more atom-economical approach to the synthesis of complex derivatives. anr.fr
| Catalytic System | Target Reaction | Potential Benefits |
| Advanced Pd Catalysts with Bulky Ligands | Suzuki, Buchwald-Hartwig, Heck | Improved efficiency for electron-rich substrates, broader substrate scope. |
| Nickel or Copper Catalysts | Cross-coupling reactions | Lower cost, alternative reactivity. |
| Photoredox Catalysis | C-H Functionalization | Direct functionalization, high atom economy. anr.fr |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient tools for the rapid generation of molecular diversity. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov The carboxylic acid functionality of this compound makes it an ideal component for well-known MCRs such as the Ugi and Passerini reactions . walisongo.ac.idresearchgate.netnih.govmdpi.comorganic-chemistry.org
In a Passerini three-component reaction , this compound could react with an aldehyde or ketone and an isocyanide to generate α-acyloxy carboxamides. nih.govorganic-chemistry.org The Ugi four-component reaction would involve an additional amine component to produce α-acylamino carboxamides. researchgate.netnih.gov These reactions provide a rapid and efficient way to construct complex, drug-like molecules incorporating the 2-bromo-5-fluoro-4-methoxyphenyl scaffold.
Future research in this area will focus on exploring the scope of these MCRs with this compound and a wide range of other components to generate diverse libraries of compounds for biological screening. Furthermore, the bromo-substituent on the MCR products provides a valuable handle for post-MCR modifications via cross-coupling reactions, further expanding the accessible chemical space.
| Multicomponent Reaction | Reactants | Product Class |
| Passerini Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamides |
| Ugi Reaction | This compound, Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino carboxamides |
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-5-fluoro-4-methoxybenzoic acid?
- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a benzoic acid scaffold. For example:
- Step 1 : Fluorination and methoxylation of a bromo-substituted benzoic acid precursor under controlled conditions (e.g., using NaOCl in 1,4-dioxane for regioselective oxidation) .
- Step 2 : Bromination via electrophilic substitution or Pd-catalyzed coupling to introduce the bromo group at the 2-position. Purity (>98%) is ensured through recrystallization or column chromatography .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using -/-NMR .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (CHBrFO, MW 245.04) and fragmentation patterns using high-resolution MS .
- NMR : -NMR for methoxy (-OCH) and aromatic proton signals; -NMR to identify fluorine environments .
- IR Spectroscopy : Detect carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (~1250 cm) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Short-term : Store at 0–6°C in amber vials to prevent photodegradation of the bromo-fluoro moiety.
- Long-term : Lyophilize and store under inert gas (Ar/N) at -20°C. Monitor purity via HPLC every 6 months, as decomposition can form fluorinated byproducts .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura coupling. The bromo group acts as a leaving group, while the electron-withdrawing fluorine enhances electrophilicity .
- Solvent System : Employ DMF/HO (4:1) at 80°C for 12 hours to balance solubility and reactivity.
- Ligand Screening : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and reduce side reactions. Track yields via LC-MS .
Q. What strategies resolve discrepancies in reported melting points or reactivity of this compound?
- Methodological Answer :
- Purity Verification : Re-crystallize from ethanol/water and compare melting points (e.g., 195–199°C vs. literature data) .
- Reactivity Analysis : Replicate conflicting studies under inert atmospheres to exclude moisture/oxygen interference. Use kinetic studies (e.g., Arrhenius plots) to assess reaction consistency .
- Collaborative Validation : Cross-reference with independent labs using standardized protocols (e.g., ASTM methods for thermal analysis) .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., enzymes in dopamine pathways, as suggested by fluorinated analogs) .
- QSAR Analysis : Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity data from in vitro assays. Validate predictions using SPR (surface plasmon resonance) for binding affinity measurements .
Data Contradiction & Validation
Q. Why do conflicting reports exist on the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Solvent Purity : Trace water in DMSO or DMF can drastically alter solubility. Dry solvents over molecular sieves and use Karl Fischer titration to confirm HO content <0.01% .
- Temperature Gradients : Measure solubility at fixed temperatures (e.g., 25°C vs. 37°C) using UV-Vis spectroscopy. Report data with ±5% error margins .
Applications in Drug Discovery
Q. What role does the fluorine substituent play in enhancing the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life. Test using liver microsome assays (e.g., human CYP3A4 isoform) .
- Membrane Permeability : Compare logP values of fluorinated vs. non-fluorinated analogs via shake-flask method. Fluorine’s electronegativity improves blood-brain barrier penetration in rodent models .
Safety & Handling
Q. What protocols mitigate risks during large-scale synthesis of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods with >100 ft/min face velocity to handle bromine vapors.
- Waste Management : Neutralize acidic byproducts with NaHCO before disposal. Track brominated waste via EPA Method 8270 for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
